
Pamaquine naphthoate
概要
説明
パマキンナフトエートは、歴史的に抗マラリア薬として使用されてきた8-アミノキノリン化合物です。 これは、Plasmodium vivaxやPlasmodium ovaleなどの再発マラリアの仮眠子に効果的であり、また、4種類のヒトマラリアの赤血球期にも効果があります 。 その毒性と、より効果的な代替薬が利用可能になったため、日常的に使用されることはなくなりました .
2. 製法
パマキンナフトエートの合成には、パマキンとナフト酸を反応させる方法が用いられます。合成経路には、一般的に以下の手順が含まれます。
パマキンナフトエートの工業生産方法は、同様の方法ですが、より大量の生産に対応するためにスケールアップされています。反応条件は、最終生成物の高収率と純度を確保するために最適化されています。
準備方法
The synthesis of Pamaquine Naphthoate involves the reaction of pamaquine with naphthoic acid. The synthetic route typically includes the following steps:
Formation of Pamaquine Base: Pamaquine is synthesized by reacting 8-aminoquinoline with diethylamine and pentane-1,4-diamine under controlled conditions.
Naphthoate Formation: The pamaquine base is then reacted with naphthoic acid to form this compound.
Industrial production methods for this compound are similar but scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
パマキンナフトエートは、次のようなさまざまな種類の化学反応を起こします。
酸化: パマキンナフトエートは、酸化されてキノン誘導体になることがあります。
還元: この化合物は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、対応するアミン誘導体まで還元することができます.
これらの反応から生成される主要な生成物は、使用する特定の試薬や条件によって異なります。たとえば、酸化は通常キノン誘導体を生成し、還元はアミン誘導体を生成します。
4. 科学研究への応用
パマキンナフトエートは、その抗マラリア作用について広く研究されてきました。 これは、抗マラリア薬の作用機序を理解し、新しい治療薬を開発するために研究で使用されてきました 。 さらに、これは、8-アミノキノリン化合物の代謝と毒性に関する研究にも使用されてきました .
生物学と医学では、パマキンナフトエートは、マラリア原虫のライフサイクルを研究し、マラリアの予防と治療のための新しい戦略を開発するためのツールとして使用されてきました 。 工業では、新しい抗マラリア薬の開発と、関連化合物の合成に使用されてきました .
科学的研究の応用
Antimalarial Activity
Pamaquine naphthoate is primarily used as a prophylactic and therapeutic agent against malaria, particularly Plasmodium vivax. Its mechanism involves targeting the liver stages of the parasite, thereby preventing the relapse of malaria.
Prophylactic Use
Research indicates that this compound can be effective in preventing malaria infections. A study published in the Journal of Clinical Investigation highlighted its use in preventing malaria among individuals exposed to endemic areas. The study involved administering pamaquine to subjects before exposure, demonstrating a significant reduction in infection rates compared to control groups .
Therapeutic Use
In therapeutic applications, pamaquine is often used in combination with quinine to enhance efficacy against acute malaria attacks. Historical data shows that patients treated with a regimen combining both drugs exhibited improved recovery rates from P. vivax malaria .
Toxicity and Side Effects
While this compound is effective, it is also associated with certain risks, particularly hemolytic anemia, especially in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. A notable case study reported that out of 157 patients treated with this compound, seven developed hemolytic anemia, indicating a significant risk factor associated with its use .
Case Study: Hemolytic Anemia
A detailed case study documented a patient who developed acute hemolytic anemia following pamaquine treatment for falciparum malaria. The patient exhibited symptoms like dark urine and a significant drop in hemoglobin levels shortly after starting the medication. This case underscores the need for careful screening for G6PD deficiency prior to administering pamaquine .
Research Findings
Research on this compound has yielded various insights into its pharmacological profile and applications:
作用機序
パマキンナフトエートの正確な作用機序は完全に解明されていません。 活性酸素種を生成するか、マラリア原虫の電子伝達系を阻害することによって、その効果を発揮すると考えられています 。 また、原虫DNAに結合し、その特性を変化させる可能性もあります 。 その作用に関与する分子標的と経路には、マラリア原虫のミトコンドリアとDNAが含まれます .
6. 類似の化合物との比較
パマキンナフトエートは、プリマキンやタフェノキンなどの他の8-アミノキノリン化合物に似ています。 それは、プリマキンよりも毒性が高く、効力が低いことから、もはや日常的に使用されていません 。 プリマキンとタフェノキンは、どちらもマラリア原虫の肝臓期に効果があり、マラリアの根治治療と予防に使用されています .
パマキンナフトエートの独自性は、初期の合成抗マラリア薬としての歴史的意義と、現代の抗マラリア療法の開発における役割にあります .
類似化合物との比較
Pamaquine Naphthoate is similar to other 8-aminoquinoline compounds such as primaquine and tafenoquine. it is more toxic and less efficacious than primaquine, which is why it is no longer routinely used . Primaquine and tafenoquine are both effective against the liver stages of malaria parasites and are used for the radical cure and prophylaxis of malaria .
Primaquine: Effective against the liver stages of Plasmodium vivax and Plasmodium ovale.
Tafenoquine: A primaquine analog with a longer elimination half-life.
This compound’s uniqueness lies in its historical significance as one of the early synthetic antimalarial drugs and its role in the development of modern antimalarial therapies .
生物活性
Pamaquine naphthoate, a synthetic derivative of the 8-aminoquinoline class, has historically been utilized in the treatment and prophylaxis of malaria, particularly against Plasmodium vivax and Plasmodium falciparum. This article delves into its biological activity, focusing on its pharmacological effects, associated toxicities, and clinical case studies that illustrate its impact on human health.
This compound exhibits its antimalarial effects primarily by targeting the exoerythrocytic stages of malaria parasites. It disrupts the metabolic processes within the parasite, leading to its death. The drug is particularly effective against latent liver forms of P. vivax, which are responsible for relapses in malaria infections. This mechanism is crucial as it helps in achieving a radical cure by eliminating hypnozoites, the dormant forms of the parasite.
Pharmacokinetics
- Absorption : Pamaquine is well absorbed when administered orally.
- Distribution : It distributes widely in body tissues and can cross the blood-brain barrier.
- Metabolism : The drug undergoes hepatic metabolism, with various metabolites contributing to its pharmacological effects.
- Excretion : Primarily excreted via urine.
Dosage and Administration
The standard dosage for adults is typically around 30 mg to 90 mg per day for a duration of 14 days. However, dosing may vary based on patient factors such as G6PD deficiency status, which significantly influences the risk of hemolytic anemia.
Clinical Observations
-
Hemolytic Anemia : One of the most significant adverse effects associated with this compound is hemolytic anemia, particularly in patients with G6PD deficiency. Clinical studies have shown that up to 4.5% of patients may develop this condition when treated with pamaquine .
Patient Demographics Cases of Hemolytic Anemia African descent 5 Asian descent 1 Caucasian descent 1 - Leukocyte Count Changes : In a study involving seven subjects receiving pamaquine for 14 days, a significant increase in leukocyte count was observed, peaking around day six of treatment . This response indicates a potential immune activation or stress response due to the drug's effects.
- Case Study - Acute Hemolytic Anemia : A notable case involved a patient who developed severe hemolytic anemia characterized by dark urine and a significant drop in hemoglobin levels from 13.3 g/dL to 5.4 g/dL within days of initiating treatment . This case underscores the importance of monitoring patients for signs of hemolysis during therapy.
Efficacy Against Malaria
Pamaquine has demonstrated efficacy against various strains of malaria in both clinical and experimental settings:
- Curative Action : Research has shown that this compound effectively clears Plasmodium cathemerium infections in ducks, showcasing its potential as a curative agent .
- Prophylactic Use : The drug has also been studied for its prophylactic properties against malaria infections, providing a protective effect when administered prior to exposure to malaria-endemic areas .
特性
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.C19H29N3O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18/h1-10,24-25H,11H2,(H,26,27)(H,28,29);7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPMKVWUPMOGFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021385 | |
Record name | Pamaquine naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635-05-2 | |
Record name | 2-Naphthalenecarboxylic acid, 4,4′-methylenebis[3-hydroxy-, compd. with N1,N1-diethyl-N4-(6-methoxy-8-quinolinyl)-1,4-pentanediamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pamaquine naphthoate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pamaquine naphthoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14220 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pamaquine naphthoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PAMAQUINE NAPHTHOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96Y4A9AODB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。